![molecular formula C14H13FN4O B2578218 N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide CAS No. 1797184-23-6](/img/structure/B2578218.png)

N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

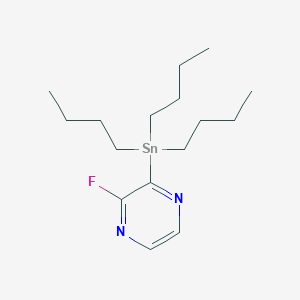

“N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are a group of compounds that have been studied for their potential antitubercular properties .

Synthesis Analysis

The synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives has been described in the literature . For instance, one method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixture is then refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives, including “N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide”, is characterized by a 7-deazapurine ring . The structure-activity relationships of these compounds provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives are typically characterized by the formation of a 7-deazapurine ring . The specific reactions and conditions can vary depending on the desired substitutions at the C-4 position of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can vary depending on their specific substitutions . For instance, the most potent derivatives in one study had a ClogP value less than 4 and a molecular weight less than 400, suggesting that they are likely to maintain drug-likeness during lead optimization .Aplicaciones Científicas De Investigación

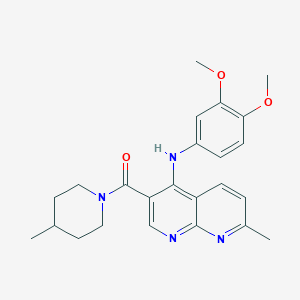

Kinase Inhibition and Anticancer Activity

One significant application of related compounds involves the inhibition of the Met kinase superfamily, demonstrating potent and selective inhibition properties. Such compounds have shown promising results in tumor stasis in preclinical models, leading to clinical trials for cancer treatment (Schroeder et al., 2009).

Transcription Factor Inhibition

Another area of research focuses on inhibiting transcription factors such as NF-kappaB and AP-1. By modifying the pyrimidine portion of specific compounds, researchers aim to improve oral bioavailability and enhance activity against these transcription factors, which are critical in inflammatory and cancer processes (Palanki et al., 2000).

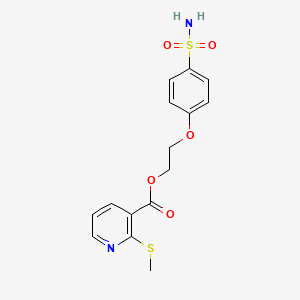

Nucleoside Analogues and Oligonucleotide Synthesis

Compounds with a pyrimidine core have been utilized in the synthesis of nucleoside analogues and oligonucleotides, playing a role in genetic research and potential therapeutic applications. These studies involve the development of cyclic N-acylphosphoramidites for oligothymidylyl- and oligodeoxycytidylyl-phosphorothioates, contributing to advancements in nucleic acid chemistry (Wilk et al., 2000).

Structural and Synthetic Chemistry

Research on dihydropyrimidine compounds has also contributed to structural chemistry, with studies on the crystal structures of novel chiral dihydropyrimidines. These findings are crucial for understanding the stereochemistry of these compounds and their potential biological activities (Elliott et al., 1998).

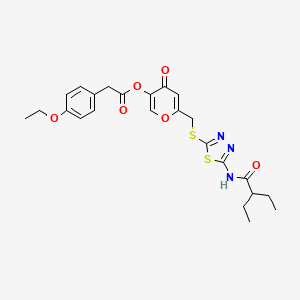

Polyamides and Polyimides Synthesis

Additionally, pyrimidine derivatives have been incorporated into the synthesis of rigid-rod polyamides and polyimides, indicating their utility in material science and engineering. These polymers exhibit excellent thermooxidative stability, highlighting the diverse applications of pyrimidine-based compounds beyond pharmacology (Spiliopoulos et al., 1998).

Mecanismo De Acción

Target of Action

The primary target of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide is the PIM-1 kinase . PIM-1 kinase is a type of enzyme known as a serine/threonine-protein kinase. It plays a crucial role in cell survival, proliferation, and differentiation .

Mode of Action

This compound interacts with its target, the PIM-1 kinase, by binding to it . This binding can inhibit the activity of the kinase, leading to changes in the cellular processes that the kinase is involved in .

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by PIM-1 kinase. These include pathways related to cell survival, proliferation, and differentiation . The compound’s action on PIM-1 kinase can lead to downstream effects on these pathways, potentially altering cellular functions .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PIM-1 kinase activity . This can lead to changes in cell survival, proliferation, and differentiation .

Direcciones Futuras

The future directions for research on “N-(4-fluorophenyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide” and similar compounds could include further exploration of their antitubercular properties . Additionally, more studies could be conducted to optimize their synthesis and improve their drug-likeness .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. While specific interactions with enzymes, proteins, and other biomolecules have not been reported in the literature, pyrimidine derivatives are known to interact with a variety of biomolecules. For instance, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Cellular Effects

Pyrimidine derivatives have been reported to exhibit a range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is common for the effects of such compounds to change over time in laboratory settings, including changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. It is common for the effects of such compounds to vary with different dosages in animal models .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in a variety of metabolic pathways .

Transport and Distribution

It is common for such compounds to interact with various transporters or binding proteins, as well as have effects on its localization or accumulation .

Subcellular Localization

It is common for such compounds to have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N-(4-fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O/c15-11-1-3-12(4-2-11)18-14(20)19-6-5-13-10(8-19)7-16-9-17-13/h1-4,7,9H,5-6,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSISXBNECZQRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine](/img/structure/B2578136.png)

![8-{[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B2578139.png)

![3,9-Dimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2578141.png)

![11-(5-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2578143.png)

![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2578146.png)

![[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/no-structure.png)

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2578148.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{1,3-dioxo-2-azaspiro[4.5]decan-2-yl}acetamide](/img/structure/B2578149.png)

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2578152.png)